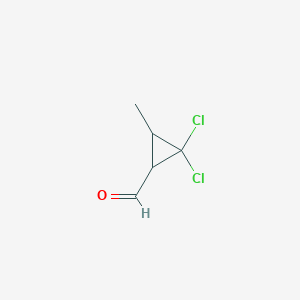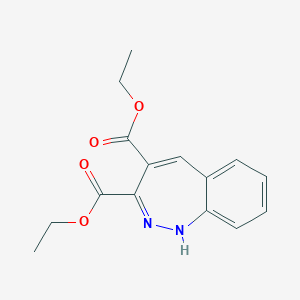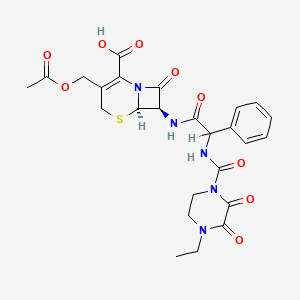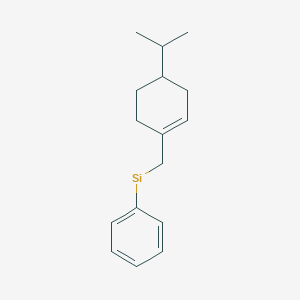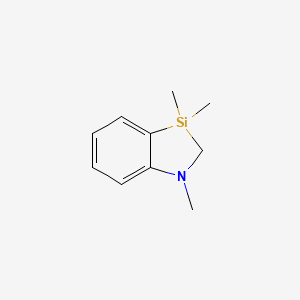
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole is a unique organosilicon compound characterized by its benzazasilole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable silane precursor with an aromatic compound under the influence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted benzazasilole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to its chemical reactivity and potential biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2,3-dihydro-1H-indol-2-ylidenacetone: This compound shares a similar core structure but differs in its functional groups and reactivity.
1,1,3-Trimethylindane: Another related compound with a similar indane core but different substituents.
Uniqueness
1,3,3-Trimethyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to the presence of silicon in its structure, which imparts distinct chemical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
Properties
CAS No. |
58617-54-2 |
|---|---|
Molecular Formula |
C10H15NSi |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
1,3,3-trimethyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C10H15NSi/c1-11-8-12(2,3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
PDLQYBFUKYBVBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[Si](C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
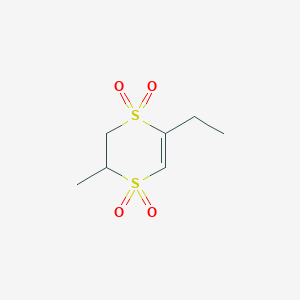
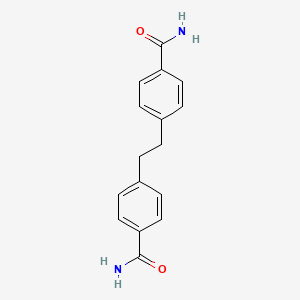
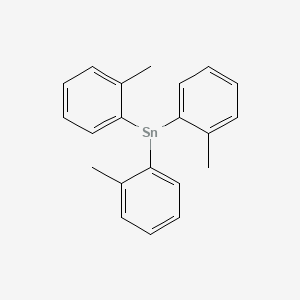
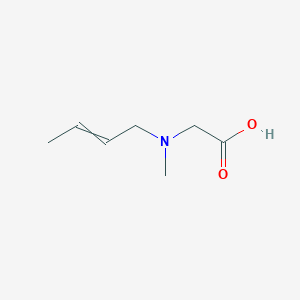
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
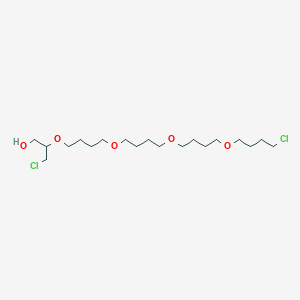
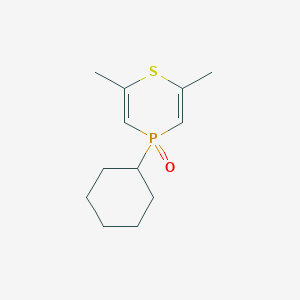
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
